molecular formula C8H24Cl2O3Si4 B1360171 1,7-Dichlorooctamethyltetrasiloxane CAS No. 2474-02-4

1,7-Dichlorooctamethyltetrasiloxane

Cat. No. B1360171
CAS RN: 2474-02-4
M. Wt: 351.52 g/mol
InChI Key: UHRAUGIQJXURFE-UHFFFAOYSA-N
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Description

1,7-Dichlorooctamethyltetrasiloxane is a clear colorless liquid . Its linear formula is Cl[Si(CH3)2O]3Si(CH3)2Cl . It has a CAS number of 2474-02-4 .


Molecular Structure Analysis

The molecular formula of 1,7-Dichlorooctamethyltetrasiloxane is C8H24Cl2O3Si4 . Its molecular weight is 351.522 Da . The IUPAC Standard InChI is InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 .


Physical And Chemical Properties Analysis

1,7-Dichlorooctamethyltetrasiloxane has a density of 1.011 g/mL at 25 °C (lit.) . Its boiling point is 222 °C (lit.) , and its melting point is -62 °C (lit.) . The refractive index n20/D is 1.405 (lit.) .

Scientific Research Applications

Polymer Synthesis and Copolymerization

1,7-Dichlorooctamethyltetrasiloxane is used in the synthesis of various polymers and copolymers. For instance, it's involved in the formation of carbosiloxane cyclolinear copolymers, which are obtained through the reaction of heterofunctional condensation (Karchkhadze et al., 1998). Another study discusses its role in the synthesis of silarylencyclohexasiloxane—poly-dimethylsiloxane block-copolymers, highlighting the importance of the compound in creating materials with specific thermomechanical properties (Mukbaniani et al., 1998).

Organic Chemistry and Molecular Structure Analysis

Research has also explored its use in understanding the molecular structure and reactions in organic chemistry. For example, a study on the reaction of bis-dichloro and bis-dibromo carbene adducts of methoxycyclohexadienes includes the analysis of compounds like 1,7-dimethoxytricyclooctane, demonstrating the versatility of 1,7-Dichlorooctamethyltetrasiloxane-related compounds in organic synthesis (Banwell & Halton, 1980).

Nanoparticle Synthesis and Surface Functionalization

This compound is instrumental in the synthesis of nanoparticles and the functionalization of surfaces. A study highlighted its role in crosslinking nanoparticles synthesized from solutions of hydrolyzed TEOS and aluminate TPAOH, resulting in materials with unique microporous and mesoporous properties (Ågren et al., 2002).

Material Properties and Applications

1,7-Dichlorooctamethyltetrasiloxane is essential in understanding and enhancing the properties of various materials. For instance, the plasma copolymerization of certain compounds, including 1,7-octadiene, creates surfaces with controlled concentrations of specific functionalities, such as amine and carboxylic acid, showcasing the broad applications of related compounds in material science (Beck et al., 1996).

Chemical Synthesis and Reaction Analysis

Studies also focus on the role of 1,7-Dichlorooctamethyltetrasiloxane in chemical synthesis and reaction analysis. Research on the ring-opening reaction of hexamethylcyclotrisiloxane with tetrachlorosilane and the isomerization of the product explores the catalytic potential and reaction dynamics of related compounds, illustrating the compound's significance in detailed chemical analysis and synthesis (Zeldin & Mehta, 1999).

Safety And Hazards

1,7-Dichlorooctamethyltetrasiloxane is classified as Skin Corr. 1B under hazard classifications . It causes burns, and inhalation may cause corrosive injuries to the upper respiratory tract and lungs . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
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InChI

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRAUGIQJXURFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062449
Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Molecular Weight

351.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1,7-Dichlorooctamethyltetrasiloxane
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Product Name

1,7-Dichlorooctamethyltetrasiloxane

CAS RN

2474-02-4
Record name 1,7-Dichlorooctamethyltetrasiloxane
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Record name 1,7-Dichlorooctamethyltetrasiloxane
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Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
MPC Conrad, MS Shoichet - Polymer, 2007 - Elsevier
Aromatic hybrid fluorosilicones, such as perfluorocyclobutane aromatic polyethers, have higher thermal stability than typical polysiloxanes. While these polyethers decompose by …
Number of citations: 31 www.sciencedirect.com
P Agren, S Thomson, Y Ilhan, B Zibrowius… - Studies in Surface …, 2002 - Elsevier
Nanoparticles were synthesized using solutions of hydrolyzed TEOS and aluminate TPAOH at room temperature. These nanoparticles were crosslinked by reaction with 1,7-…
Number of citations: 9 www.sciencedirect.com
EN Ondari, SG Omwenga, N Madanagopal - 2019 - researchsquare.com
Our previous findings showed that amines from Tridax procumbens (Family: Asteraceae) were responsible for the synthesis of silver nanoparticles. T. procumbens is a weed plant with …
Number of citations: 1 www.researchsquare.com
NL Butler, HG Hammon, ES Jessop, JR Kolb, MO Riley - 1980 - osti.gov
The LLNL has an active interest in the synthesis of new polysiloxanes as base polymers for cellular silicone materials in very specific design requirements. While the polymers which …
Number of citations: 6 www.osti.gov
S Lee, HJ Shin, SM Yoon, DK Yi, JY Choi… - Journal of Materials …, 2008 - pubs.rsc.org
Transparent ZrO2–polydimethylsiloxane (PDMS) nanocomposites with high refractive index were prepared by dispersing ZrO2nanoparticles in a PDMS matrix via ligand molecule …
Number of citations: 147 pubs.rsc.org
HR Allcock, DJ Brennan, RW Allen - Macromolecules, 1985 - ACS Publications
Thereactions between (NPC12) 3 and (OSiMe2) 3 at 250 C have been investigated. Three main processes occur: siloxane ring-ring equilibration, homopolymerization of (NPC12) 3 to …
Number of citations: 23 pubs.acs.org
KD Ahn, JH Kang, KW Yoo… - Macromolecular …, 2007 - Wiley Online Library
Photocured coatings promise enhanced performance, higher productivity and an improved environmental impact on the favorable reduction or near elimination of volatile organic …
Number of citations: 11 onlinelibrary.wiley.com
T Vukovic, J Røstad, U Farooq, O Torsæter… - ACS …, 2023 - ACS Publications
To investigate the effects of wettability on multiphase flow in porous media, glass bead packs or micromodels are commonly used. Their wettability can be altered by the surface …
Number of citations: 5 pubs.acs.org
KA Andrianov, TV Vasil'eva, L I-Min - Bulletin of the Academy of Sciences …, 1963 - Springer
The reaction of α,ω-dichlorodimethylsiloxanes with ethylamine has been studied. As a result of the reaction both cyclic and linear compounds are formed. 2. The cyclic compounds are …
Number of citations: 1 link.springer.com
SY Chen, HC Hu, CS Yu, YC Hu - … and Nanotechnology III, 2007 - spiedigitallibrary.org
The surface of solid indium tin oxide (ITO) glass supports for samples in electrowetting system needs to be protein-resistant. Since Teflon is the most conventional coating material used …
Number of citations: 4 www.spiedigitallibrary.org

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